![molecular formula C18H19N3O4S B2932270 4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2034585-53-8](/img/structure/B2932270.png)

4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

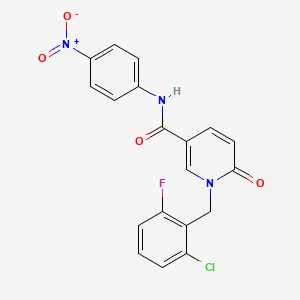

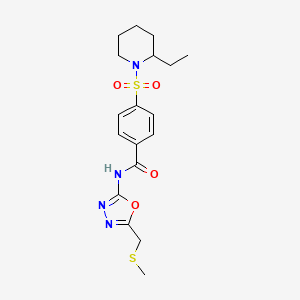

The compound “4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyridine ring, and a benzene ring, among other functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives generally have interesting physicochemical properties that make them useful in medicinal chemistry .Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing benzene sulfonamide derivatives, exploring their structural properties and potential applications. For instance, the synthesis of heterocyclic sulfonamides and their interaction with biological molecules has been a subject of interest, demonstrating the versatility of these compounds in scientific research. Specific studies have detailed the synthesis processes, including the use of microwave irradiation for rapid polycondensation reactions, highlighting the efficiency of modern synthetic techniques in producing these compounds with high yield and desirable properties (Mallakpour, S., Hajipour, A., & Habibi, S., 2001).

Biological Interactions and Applications

Research has also delved into the biological interactions of benzene sulfonamide derivatives, particularly their potential as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases. These interactions are crucial for understanding the therapeutic potential of sulfonamide derivatives in treating various diseases. For example, novel series of sulfonamides were synthesized and evaluated for their inhibitory activities against specific human enzymes, providing insights into the development of new therapeutic agents (Bilginer, S., et al., 2020).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer activities of benzene sulfonamide derivatives have been extensively studied, showcasing the potential of these compounds in medical and pharmaceutical applications. Various derivatives have been synthesized and tested against different cancer cell lines and microbial strains, revealing significant activities and offering a foundation for future drug development efforts. These studies underline the importance of structural modifications in enhancing the biological activities of sulfonamide derivatives, paving the way for the creation of more effective and selective therapeutic agents (Hafez, H., et al., 2017).

Future Directions

properties

IUPAC Name |

4-acetyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-13(22)15-4-6-17(7-5-15)26(24,25)20-11-14-9-16(12-19-10-14)21-8-2-3-18(21)23/h4-7,9-10,12,20H,2-3,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBSAXWLRNKZKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2932190.png)

![N-cyclooctyl-1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2932192.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2932198.png)

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2932200.png)

![3-Methyl-6-(5-quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2932201.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2932207.png)